1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15-9-10-16(2)18(13-15)14-26-21-22-11-12-23(21)20(24)17(3)25-19-7-5-4-6-8-19/h4-10,13,17H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBDYYMNPJNVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Sulfanyl Linkages: The target compound and the bromofuran derivative both utilize sulfanyl groups to attach aromatic substituents to the imidazoline ring.
Aromatic Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound contributes steric bulk and lipophilicity, which may influence membrane permeability in biological systems.
- In contrast, the 2,5-dimethoxyphenyl group in the allyl-substituted imidazole introduces electron-donating methoxy groups, increasing solubility and altering electronic properties for applications in photodynamic materials.
Heterocyclic Variations: The thiophene-containing analog benefits from extended π-conjugation, which could enhance charge-transfer properties in materials science.
Functional Group Diversity: The phenoxypropan-1-one moiety in the target compound is unique among the compared structures. This ketone-containing group may serve as a hydrogen-bond acceptor, a feature absent in the allyl- or thiophene-substituted analogs.
Research Findings and Methodological Insights
- Structural Characterization: While none of the provided evidence directly addresses the target compound’s crystallography, the widespread use of the SHELX system (e.g., SHELXL for refinement) suggests that its structure could be resolved using similar methodologies. For example, the thiophene-containing imidazole was analyzed via X-ray crystallography, highlighting the role of aryl sulfides in stabilizing molecular conformations.
Biological Relevance :
Aryl sulfides, such as those in the target compound and the thiophene derivative , are frequently explored for their bioactivity. The fluorinated and brominated analogs may exhibit enhanced binding to targets like kinases or GPCRs due to halogen interactions.- For instance, the allyl-substituted imidazole required precise control during functionalization to avoid side reactions.
Q & A
Q. What established synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous imidazole derivatives often involves:
- Stepwise alkylation/acylation : Formation of the imidazole core via condensation reactions, followed by introduction of substituents (e.g., phenoxy or sulfanyl groups) using nucleophilic substitution .
- Solvent selection : Polar aprotic solvents like DMF or THF are commonly employed to enhance reaction efficiency, with strong bases (e.g., NaH) facilitating deprotonation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as impurities can skew biological assay results .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihydroimidazole ring conformation) .
- NMR spectroscopy : Confirms substitution patterns (e.g., phenoxy vs. benzyl groups) via - and -NMR chemical shifts .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for sulfanyl-containing derivatives .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- In vitro assays : Dose-response studies in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. methylphenyl groups) on potency and selectivity .
- Cross-disciplinary validation : Integrate pharmacokinetic data (e.g., metabolic stability) with environmental fate studies (e.g., persistence in aqueous systems) to contextualize bioactivity discrepancies .
Q. What experimental designs are optimal for evaluating its environmental impact and ecotoxicity?
- Longitudinal studies : Monitor degradation pathways (e.g., hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .
- Trophic transfer assays : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .
Q. How can computational modeling enhance the understanding of its mechanism of action?
- Molecular docking : Predict binding affinities to therapeutic targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- QSAR modeling : Correlate electronic properties (e.g., logP, H-bond donors) with observed bioactivity to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
